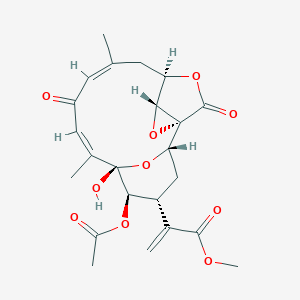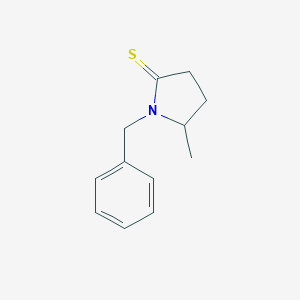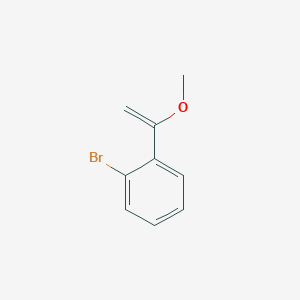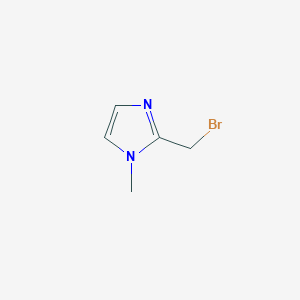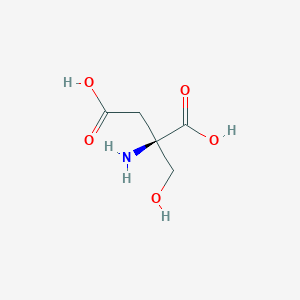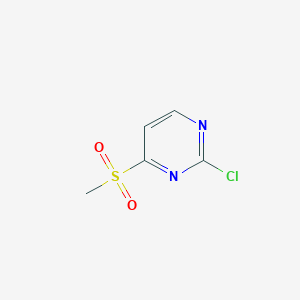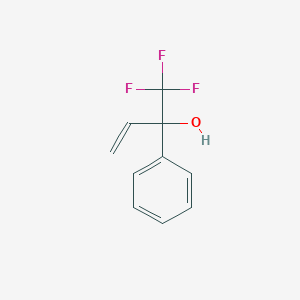
乳糖二岩藻糖四糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactodifucotetraose (LDFT) is a tetrasaccharide that is isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . LDFT is the most abundant fucosylated human milk oligosaccharide (HMO), and its concentration in human milk over the first year of lactation is approximately 0.43 g/L .
Molecular Structure Analysis
LDFT is made of five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid . Almost all HMO contain a lactose motif at the reducing end, which can be elongated by either (β1,3) or (β1,4) glycosidic bonds . The addition of L-fucose and N-acetyl neuraminic acid to these linear or branched chain oligosaccharides further gives rise to the diverse oligosaccharide structures observed in human milk .
Chemical Reactions Analysis
LDFT can be metabolized by immunomodulatory bacteria, promoting a healthy gut microbiome in infants . Of the purified human milk oligosaccharides tested, only LDFT significantly inhibited thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L .
Physical and Chemical Properties Analysis
LDFT is a complex nonnutritive sugar present in human milk . It has a molecular formula of C24H42O19 and a molecular weight of 634.6 g/mol .
科学研究应用
1. 在人乳中的鉴定
- 乳糖二岩藻糖四糖是一种次要的三糖,已在人乳中鉴定出来,尤其是在 "非分泌者" 女性的人乳中。它是由 UDP-Gal 和乳糖通过一种特定的半乳糖基转移酶合成的 (Yamashita & Kobata, 1974)。
2. 与血型特征的相关性
- 这种寡糖也与血型特征相关,它存在于人类 O(H) 型分泌者的尿液中,并且与乳糖二岩藻糖四糖相同。已注意到它存在于怀孕和哺乳期妇女中 (Lundblad, 1968)。
3. 哺乳期的波动
- 在对 15 位母亲的研究中,人乳中的乳糖二岩藻糖四糖水平在产后第 5 天前大幅下降,然后似乎稳定下来 (Viverge 等,1990)。
4. 对末端单岩藻糖基化的 H 反应性糖的特异性
- 对有翅豆凝集素 II 的研究揭示了其对末端单岩藻糖基化的 H 反应性糖(包括乳糖二岩藻糖四糖)的特异性 (Acharya 等,1990)。
5. 微生物生产潜力
- 乳糖二岩藻糖四糖具有微生物生产潜力,正如一项涉及大肠杆菌的研究中所证明的那样,突出了其在生物活性化合物开发中的潜在应用 (Zhang 等,2021)。
6. 存在于人乳代谢组中
- 人乳代谢组分析鉴定了乳糖二岩藻糖四糖,表明其在婴儿或婴儿肠道微生物发育中的潜在作用 (Smilowitz 等,2013)。
7. 与母体葡萄糖代谢的关系
- 发现乳糖二岩藻糖四糖与超重和肥胖孕妇的母体葡萄糖代谢有关,表明其在妊娠糖尿病中具有潜在作用 (Jantscher-Krenn 等,2019)。
作用机制
Target of Action
Lactodifucotetraose (LDFT) is a tetrasaccharide isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . The primary targets of LDFT are platelets, specifically those from neonates . These platelets are less responsive to platelet agonists such as collagen, thrombin, ADP, and epinephrine compared to those from adults .
Mode of Action
LDFT interacts with its targets, the platelets, by inhibiting their function and the release of pro-inflammatory proteins . Specifically, LDFT significantly inhibits thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L . It also inhibits platelet adhesion to a collagen-coated surface, as well as platelet aggregation induced by ADP or collagen .
Biochemical Pathways
The biochemical pathways affected by LDFT involve the modulation of mucosal homeostasis, including the attenuation of inflammatory pathways and the amplification of signals that accelerate development in the innate immune system . LDFT, being a human milk oligosaccharide (HMO), is part of the bioactive molecules in human milk that affect specific aspects of immune signaling and maturation .
Pharmacokinetics
The pharmacokinetics of LDFT, like other HMOs, involves absorption from the human milk in the gut to the circulation . Breastfed infants can absorb these oligosaccharides intact . .
Result of Action
The result of LDFT’s action is the attenuation of inflammatory processes. It suppresses platelet-induced inflammatory processes, thereby potentially helping to modulate hemostasis . This activity suggests that LDFT may have potential as a therapeutic agent in infants and adults .
Action Environment
The action of LDFT is influenced by the environment in which it is present. In the context of breastfed infants, LDFT is absorbed intact from human milk in the gut to the circulation . The presence of LDFT in human milk and its absorption in the gut environment play a crucial role in its action, efficacy, and stability.
安全和危害
生化分析
Biochemical Properties
Lactodifucotetraose is involved in several biochemical reactions, primarily due to its structure and composition. It interacts with various enzymes, proteins, and other biomolecules. For instance, lactodifucotetraose has been shown to inhibit thrombin-induced release of pro-inflammatory proteins such as RANTES and sCD40L . Additionally, it inhibits platelet adhesion to collagen-coated surfaces and platelet aggregation induced by ADP or collagen . These interactions suggest that lactodifucotetraose may play a role in modulating inflammatory responses and platelet function.
Cellular Effects
Lactodifucotetraose influences various cellular processes and functions. It has been observed to attenuate platelet function and inflammatory cytokine release . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, lactodifucotetraose inhibits the release of pro-inflammatory proteins from platelets, which can modulate immune responses and reduce inflammation . These effects highlight the potential of lactodifucotetraose in therapeutic applications, particularly in conditions involving inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of lactodifucotetraose involves its interactions with specific biomolecules. It binds to platelet receptors and inhibits the release of pro-inflammatory proteins . Additionally, lactodifucotetraose affects the binding interactions of platelets with collagen and ADP, thereby inhibiting platelet aggregation . These molecular interactions suggest that lactodifucotetraose can modulate hemostasis and inflammatory processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lactodifucotetraose have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that lactodifucotetraose can inhibit platelet function and inflammatory responses over extended periods . The stability of lactodifucotetraose in various conditions has also been investigated, revealing that it remains effective in modulating biological processes over time .
Dosage Effects in Animal Models
The effects of lactodifucotetraose vary with different dosages in animal models. Higher doses of lactodifucotetraose have been shown to enhance its inhibitory effects on platelet function and inflammatory responses . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
Lactodifucotetraose is involved in metabolic pathways related to its synthesis and degradation. It is synthesized from lactose and L-fucose through the action of specific fucosyltransferases . The metabolic pathways of lactodifucotetraose also involve its interaction with enzymes that modulate its levels and activity within the body . These pathways are crucial for understanding the role of lactodifucotetraose in various biological processes and its potential therapeutic applications.
Transport and Distribution
Lactodifucotetraose is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed intact from human milk in the gut and enters the circulation . The distribution of lactodifucotetraose within the body is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these transport mechanisms is essential for developing effective therapeutic strategies involving lactodifucotetraose.
Subcellular Localization
The subcellular localization of lactodifucotetraose plays a significant role in its activity and function. It is localized in specific cellular compartments where it interacts with target biomolecules . The targeting signals and post-translational modifications of lactodifucotetraose direct it to specific organ
属性
| { "Design of Synthesis Pathway": "The synthesis of Lactodifucotetraose can be achieved through a convergent approach. The key steps involve the assembly of two disaccharide building blocks followed by their coupling to form the tetrasaccharide.", "Starting Materials": ["Lactose", "Fucose", "Trichloroacetonitrile", "Silver trifluoromethanesulfonate", "Methanol", "Sodium borohydride", "Acetic acid", "Methoxytrityl chloride", "Di-tert-butyl dicarbonate", "Triethylamine", "Tetra-n-butylammonium fluoride", "Methanolamine", "Acetic anhydride", "Dimethylformamide", "N-Iodosuccinimide", "Triphenylphosphine"], "Reaction": [ "Lactose is protected as a methoxytrityl ether using methoxytrityl chloride and di-tert-butyl dicarbonate in the presence of triethylamine.", "The fucose is protected as a 2,3,4,6-tetra-O-acetyl derivative in acetic anhydride and dimethylformamide.", "The protected lactose and fucose are coupled using trichloroacetonitrile and silver trifluoromethanesulfonate in methanol.", "The resulting disaccharide is deprotected to remove the methoxytrityl and acetyl groups using tetra-n-butylammonium fluoride in methanolamine.", "The deprotected disaccharide is then coupled with another protected lactose using N-iodosuccinimide and triphenylphosphine in dimethylformamide.", "The final product, Lactodifucotetraose, is deprotected to remove all remaining protecting groups using sodium borohydride in acetic acid." ] } | |
CAS 编号 |
20768-11-0 |
分子式 |
C24H42O19 |
分子量 |
634.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI 键 |
PHTLVJCCHOJNKP-QBWXSXSCSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
| 20768-11-0 | |
物理描述 |
Solid |
同义词 |
Fucα1-2Galβ1-4(Fucα1-3)Glc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


